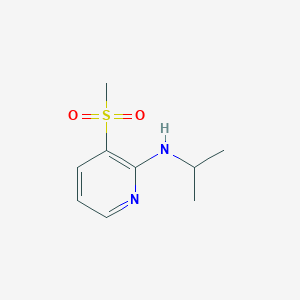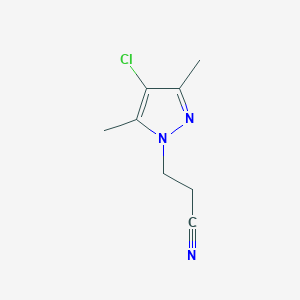
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid is a structurally complex molecule that may be related to various biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to hypothesize about the characteristics of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings and the introduction of functional groups. For example, the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety involves intramolecular transacetalization, starting with diethyl 3-hydroxyglutarate and leading to various diastereomers . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid from 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution demonstrates the formation of a ketonic configuration without a betaine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations. For instance, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have been studied, revealing the importance of intermolecular interactions such as hydrogen bonding . These techniques could be applied to determine the molecular structure of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid and to understand its conformational preferences.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. Derivatives of (diphenylmethylene-amino) acetic acid, for example, react with carbon disulfide and phenyl isothiocyanate to form ketene dithioacetals and ketene-S,N-acetals . The reactions of 2-oxo-1,2-dihydropyridine-1-acetic acid and its derivatives could provide insights into the reactivity of the ketone and acetic acid moieties present in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are crucial for its practical applications. The synthesis and characterization of aromatic amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid have shown that these compounds possess anti-inflammatory and analgesic activity without the ulcerogenic liability of common NSAIDs . This suggests that the indenyl acetic acid scaffold can be modified to achieve desirable biological properties.
科学的研究の応用
DNA Hybridization Electrochemical Sensor
The compound is used in the development of electrochemical hybridization sensors, particularly in the context of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)). This application is significant in the realm of biosensors, with the sensor showing sensitivity and the ability to differentiate between single and double strand DNA states through electrochemical signals (Cha et al., 2003).
Synthesis of Novel Spirocompounds
A method for synthesizing new spirocompounds utilizing the interaction of N-benzoylglycine with ortho-formylbenzoic acids has been reported. This method includes the compound as an intermediate and results in the creation of novel spirocompounds with potential applications in various chemical synthesis processes (Younesi, Sorotskaya, & Krapivin, 2009).
Photochemical Study of Diclofenac
In photochemical studies, the transformation of diclofenac, a pharmaceutical compound, involves derivatives of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid. These studies are crucial for understanding the environmental impact and degradation pathways of pharmaceuticals in aqueous solutions (Eriksson, Svanfelt, & Kronberg, 2010).
Electrochemical Studies
The compound is used in electrochemical studies, specifically in the calculation of electrode potentials. This has applications in the field of electrochemistry and materials science, aiding in the understanding of the electrochemical properties of novel compounds (Riahi et al., 2007).
Synthesis of Hexahydroindoles
The compound plays a role in the synthesis of hexahydroindoles, which are important intermediates in the creation of various alkaloids. This is relevant in the field of organic chemistry and pharmaceutical synthesis (Juma et al., 2008).
Inhibition of Cyclo-oxygenase and 5-lipoxygenase
The compound is used in the study of new pyrrolizine derivatives that inhibit cyclo-oxygenase and 5-lipoxygenase enzymes, showcasing potential pharmaceutical applications (Laufer, Tries, Augustin, & Dannhardt, 1994).
Safety and Hazards
特性
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-14(19)10-17(11-6-2-1-3-7-11)15(20)12-8-4-5-9-13(12)16(17)21/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCNFVZKACQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)
![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)
![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)

![N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2504830.png)